molecular formula C13H14F3NO B078207 3'-Trifluoromethylcyclopentanecarboxanilide CAS No. 13691-84-4

3'-Trifluoromethylcyclopentanecarboxanilide

Cat. No.: B078207
CAS No.: 13691-84-4
M. Wt: 257.25 g/mol
InChI Key: PPEXRKPFMAVBPF-UHFFFAOYSA-N
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Description

3’-Trifluoromethylcyclopentanecarboxanilide is a chemical compound with the molecular formula C₁₃H₁₄F₃NO and a molecular weight of 257.2516 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclopentanecarboxanilide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Trifluoromethylcyclopentanecarboxanilide typically involves the reaction of cyclopentanecarboxylic acid with aniline in the presence of trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 3’-Trifluoromethylcyclopentanecarboxanilide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3’-Trifluoromethylcyclopentanecarboxanilide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Trifluoromethylcyclopentanecarboxanilide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group can serve as a spectroscopic handle for NMR and mass spectrometry studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. The compound’s ability to modulate biological pathways makes it a candidate for drug discovery efforts.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Trifluoromethylcyclopentanecarboxanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Trifluoromethylcyclopentanecarboxamide
  • 3’-Trifluoromethylcyclopentanecarboxylate
  • 3’-Trifluoromethylcyclopentanecarboxaldehyde

Uniqueness

3’-Trifluoromethylcyclopentanecarboxanilide is unique due to the presence of both a trifluoromethyl group and a cyclopentanecarboxanilide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in similar compounds. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)10-6-3-7-11(8-10)17-12(18)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEXRKPFMAVBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160003
Record name 3'-Trifluoromethylcyclopentanecarboxanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13691-84-4
Record name 3'-Trifluoromethylcyclopentanecarboxanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013691844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Trifluoromethylcyclopentanecarboxanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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